molecular formula C11H14N2O2 B13193176 5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13193176
M. Wt: 206.24 g/mol
InChI Key: RHQIZQWNWDSZPD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a synthetic small molecule belonging to the oxazolidinone class, a group known for its significant utility in medicinal chemistry and asymmetric synthesis. This compound features a 1,3-oxazolidin-2-one core, a five-membered heterocyclic ring, substituted with an aminomethyl group at the 5-position and a 2-methylphenyl group at the 3-position. The (S)-configuration at the 5-position is often critical for pronounced biological activity, as seen in related compounds . In antimicrobial research, oxazolidinones serve as a crucial structural template for developing agents against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The proposed mechanism of action for this class involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . Researchers value this compound and its derivatives for exploring novel antibacterial strategies and addressing the global challenge of antibiotic resistance . Beyond its antimicrobial potential, the 1,3-oxazolidin-2-one scaffold is one of the classic chiral auxiliaries in organic synthesis . When derived from chiral amino alcohols, this heterocycle can be used to control the stereochemical outcome of various transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions . The aminomethyl side chain provides a versatile handle for further chemical modification, making this compound a valuable building block for constructing more complex molecules or for use in drug discovery programs . For Research Use Only - This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7,12H2,1H3

InChI Key

RHQIZQWNWDSZPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(OC2=O)CN

Origin of Product

United States

Preparation Methods

Direct Cyclization of Chiral Aziridines and Related Precursors

Method Overview:
This approach involves the regioselective ring-opening of chiral aziridines bearing suitable substituents, followed by intramolecular cyclization to form the oxazolidinone core. This method is advantageous due to its high stereoselectivity and yield.

Key Study:
A notable synthesis described in the Journal of Organic Chemistry reports the preparation of enantiomerically pure oxazolidin-2-ones from chiral aziridines. The process involves the ring-opening of aziridines with nucleophiles such as amines or alcohols, followed by cyclization using acylating agents like carbonyldiimidazole (CDI) or acyl chlorides (Table 1).

Step Reagents Conditions Yield (%) Notes
Aziridine ring-opening Nucleophile (e.g., amine) Regioselective, room temperature 85-95 High stereoselectivity retained
Cyclization CDI or acyl chlorides Solvent: dichloromethane, 15-20 hours 80-90 Produces crystalline intermediates

Research Outcome:
This method provides high enantiomeric purity and yields approaching 90%, making it suitable for scale-up. The process benefits from commercially available chiral aziridines, and the cyclization step is straightforward with conventional reagents.

Amination of Oxazolidinone Precursors via Nucleophilic Substitution

Method Overview:
This approach involves starting from a pre-formed oxazolidinone ring bearing a suitable leaving group (e.g., halogen or sulfonate). The ring is then subjected to nucleophilic substitution with amines, such as methylamine, to introduce the aminomethyl group at the 5-position.

Key Study:
Patents describe the amination of oxazolidinone sulfonates with ammonia or primary amines under mild conditions (Table 2). The process typically involves activation of the hydroxyl group or sulfonate to facilitate substitution.

Step Reagents Conditions Yield (%) Notes
Activation Sulfonate or halogen Reflux in appropriate solvent 70-85 Ensures good leaving group
Amination Ammonia or primary amines Pressure: <30 psig, temperature: 0-50°C 65-80 High purity products obtained

Research Outcome:
This method is scalable and yields high-purity compounds. The use of ammonia directly simplifies the process, although excess ammonia can pose environmental concerns.

Multi-step Synthesis via Intermediates and Functional Group Transformations

Method Overview:
A more elaborate route involves synthesizing key intermediates, such as N-alkylated oxazolidinones, followed by dealkylation or acylation steps to introduce the amino methyl group at the 5-position.

Key Study:
Patents and research articles describe the synthesis of intermediate compounds (e.g., compounds of formula (IV)) that are then subjected to acetylation and dealkylation to yield the target molecule (Table 3).

Step Reagents Conditions Yield (%) Notes
Acetylation Acetic anhydride or acetyl chloride Solvent: pyridine or dichloromethane 80-95 Produces acetylated intermediates
Dealkylation Acidic or basic conditions Reflux with NaOH or HCl 70-85 Removes alkyl groups, yields amino methyl derivatives

Research Outcomes:
This approach offers flexibility in modifying substituents and achieving high purity. The process can be optimized for industrial scale, with yields exceeding 85%.

Stereoselective Synthesis Using Chiral Auxiliaries and Stereocontrolled Cyclization

Method Overview:
Stereoselective synthesis employs chiral auxiliaries such as Evans’ oxazolidinones, which are derived from chiral epoxides or aziridines. The key step involves stereoselective cyclization and subsequent functionalization.

Key Study:
A recent study demonstrates the use of Morita-Baylis-Hillman adducts as intermediates, leading to stereoselective formation of oxazolidinones with high enantiomeric excess (Table 4).

Step Reagents Conditions Yield (%) Notes
Stereoselective cyclization Chiral auxiliary + acylating reagent Mild conditions, 15-20 hours 85-95 High stereoselectivity achieved
Functionalization Amination or alkylation Controlled temperature 80-90 Produces enantiomerically pure products

Research Outcomes:
This method is highly effective for producing optically active compounds, essential for pharmaceutical applications like linezolid.

Summary and Comparative Data Table

Preparation Method Advantages Disadvantages Typical Yield (%) Suitable for Scale-up
Aziridine-based cyclization High stereoselectivity, high yield Requires chiral aziridines 85-95 Yes
Nucleophilic amination Simple, scalable Excess reagents/environmental concerns 70-85 Yes
Multi-step intermediate synthesis Flexibility, high purity Longer process, more steps 80-95 Yes
Stereoselective auxiliary-based High stereocontrol Complex, cost of auxiliaries 85-95 Yes

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or 2-methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly antibiotics and antiviral agents.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Properties
Compound Name Substituents (Position 3 and 5) Molecular Weight Key Properties/Applications References
5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one 3: 2-methylphenyl; 5: aminomethyl 220.26* Potential antibacterial agent; chiral auxiliary
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 3: 4-fluorophenyl; 5: aminomethyl 210.21 Enhanced metabolic stability; antibacterial intermediates
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one 3: phenyl; 5: chloromethyl 211.65 Reactive intermediate for nucleophilic substitutions
(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one 3: naphthyl-Schiff base; 5: morpholinomethyl 377.41 Fluorescent properties; intramolecular H-bonding
(5R)-3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 3: 4-bromophenyl; 5: hydroxymethyl 272.10 Stereospecific synthesis; antimicrobial activity

*Calculated based on molecular formula C₁₁H₁₄N₂O₂.

Key Observations:
  • Aromatic Substitution at Position 3 :

    • The 2-methylphenyl group in the target compound provides steric bulk compared to smaller substituents like 4-fluorophenyl or halogenated phenyl groups (e.g., 4-bromophenyl ). This bulk may hinder rotational freedom and influence crystal packing .
    • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability and binding affinity in antibacterial applications , while electron-donating groups (e.g., 2-methylphenyl) may improve solubility in hydrophobic environments.
  • Functionalization at Position 5: The aminomethyl group offers a reactive site for further derivatization (e.g., amidation, Schiff base formation) compared to hydroxymethyl or morpholinomethyl groups. Halogenated derivatives (e.g., chloromethyl , bromomethyl ) exhibit higher reactivity in nucleophilic substitutions, making them useful intermediates in drug synthesis.

Crystallographic and Conformational Analysis

  • Hydrogen Bonding and Crystal Packing: Compounds like (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholinomethyl)-1,3-oxazolidin-2-one exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing chair conformations of the oxazolidinone ring . Similar interactions likely occur in the target compound. Weak intermolecular forces (e.g., C–H⋯π interactions) observed in naphthyl-substituted analogs contrast with the stronger π-π stacking in phenyl derivatives, influencing solubility and melting points.

Biological Activity

5-(Aminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential as an antibiotic and anticancer agent, supported by research findings and data.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1082278-66-7

Oxazolidinones primarily function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This mechanism is crucial for their role as antibiotics. Recent studies have also indicated that certain oxazolidinones can induce apoptosis in cancer cells, suggesting a multifaceted biological profile.

Antibacterial Activity

The antibacterial properties of this compound are linked to its structural similarities with established oxazolidinone antibiotics like linezolid. Research indicates that derivatives of this compound exhibit potent activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinones. For example, a study examining the effects of various oxazolidinone derivatives on cancer cell lines (MCF-7 and HeLa) demonstrated significant cytotoxicity. The compound this compound was evaluated for its ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-717.66Induction of apoptosis via ROS production
HeLa31.10Cell cycle arrest at G1 phase

These findings suggest that the compound can effectively target cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic window.

Case Studies

  • In Vitro Studies : A study published in PMC demonstrated that oxazolidinone derivatives could induce apoptosis in MCF-7 and HeLa cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function. The specific compound showed notable cytotoxicity with IC50 values indicating effective inhibition of cell growth over a range of concentrations .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound led to a decrease in mitochondrial membrane potential and activation of caspases involved in apoptosis pathways. This suggests that the compound's mechanism extends beyond mere bacterial inhibition to include significant anticancer properties .

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